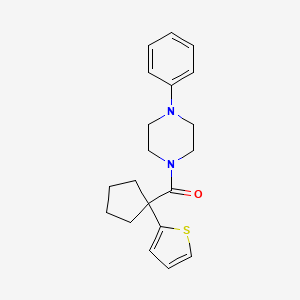

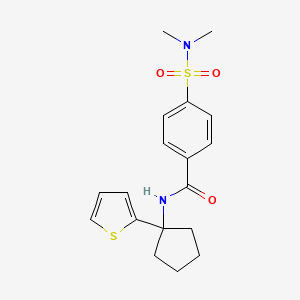

![molecular formula C28H27N5O3 B2836387 2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-mesitylacetamide CAS No. 1189973-91-8](/img/structure/B2836387.png)

2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-mesitylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

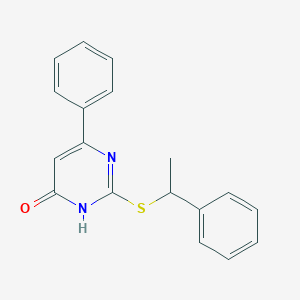

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazole ring and a quinoxaline ring . Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . Quinoxalines are a type of heterocyclic compound that consist of a benzene ring fused to a pyrazine ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and reactivity can vary widely among different triazoloquinoxaline derivatives .科学的研究の応用

Facile Synthesis and Derivative Formation A significant application in scientific research regarding the chemical structure related to 2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-mesitylacetamide involves the facile synthesis of novel triazoloquinoxalines. These compounds, through methods such as pyrolysis of corresponding hydrazones in inert solvents, lead to satisfactory yields of triazoloquinoxalin-4-ones. This process not only showcases the adaptability of such compounds in synthesis but also highlights the potential for creating structurally varied and complex fused tricyclic scaffolds. Such advancements indicate a broad range of potential applications in materials science, pharmaceuticals, and chemical synthesis (Rashed et al., 1990), (An et al., 2017).

Antimicrobial Activity and Molecular Interactions Further research into derivatives of triazoloquinoxalines has revealed their potential in antimicrobial applications. Specific derivatives have been synthesized and evaluated for antimicrobial and antifungal activity, indicating potent antibacterial activity compared to standards like tetracycline. This points towards their utility in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activity (Badran et al., 2003).

Biological Evaluation and Receptor Antagonism The biological evaluation of analogues, particularly in the context of AMPA receptor antagonism, represents another crucial application. Through the synthesis of specific 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid derivatives, research has demonstrated their role as novel and selective AMPA receptor antagonists. These findings are instrumental in understanding receptor-ligand interactions and developing therapeutics targeting neurological disorders (Catarzi et al., 2004).

Chemical Structure Analysis and Molecular Docking Investigations into the crystal structures of isomeric compounds related to triazoloquinoxalines have elucidated their molecular arrangements, showcasing the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. Such analyses contribute to our understanding of molecular dynamics, interaction potentials, and the design of compounds with specific properties, further underscoring the chemical's relevance in structural chemistry and drug design (de Souza et al., 2015).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O3/c1-16-13-18(3)25(19(4)14-16)30-24(34)15-32-28(35)33-22-11-7-6-10-21(22)29-27(26(33)31-32)36-23-12-8-9-17(2)20(23)5/h6-14H,15H2,1-5H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCAJVMPKWFSKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

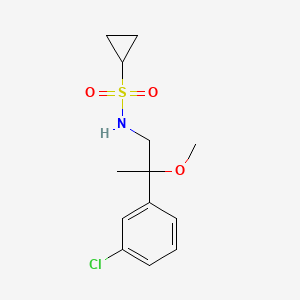

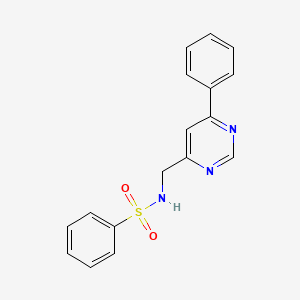

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2836305.png)

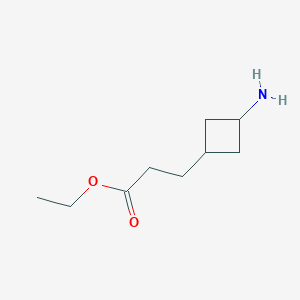

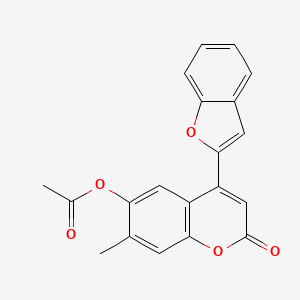

![(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2836310.png)

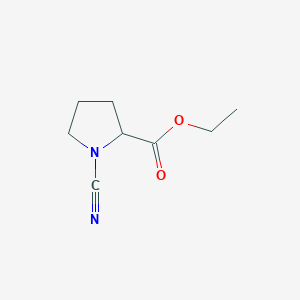

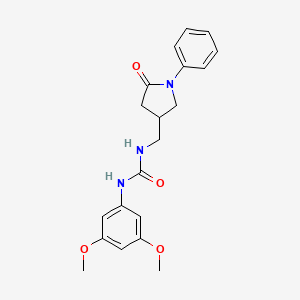

![1-[6-({2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide](/img/structure/B2836325.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2836326.png)

![1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2836327.png)